N-BENZYL-2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE
Overview
Description
N-BENZYL-2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzyl group, a benzodioxin moiety, and a sulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl and sulfonamide groups.
Oxidation and Reduction: The benzodioxin moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl or aralkyl halides, DMF, LiH, and various oxidizing or reducing agents . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can modify the benzodioxin moiety .
Scientific Research Applications
N-BENZYL-2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N-BENZYL-2-{2-[N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing enzyme activity . This mechanism is particularly relevant in the context of enzyme inhibition studies and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
Uniqueness
The presence of the benzodioxin moiety, in particular, sets it apart from other similar compounds and contributes to its unique reactivity and biological activity .
Properties
IUPAC Name |
N-benzyl-2-[[2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-35(31,32)28(19-11-12-22-23(15-19)34-14-13-33-22)17-24(29)27-21-10-6-5-9-20(21)25(30)26-16-18-7-3-2-4-8-18/h2-12,15H,13-14,16-17H2,1H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMBXADHXRRSLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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